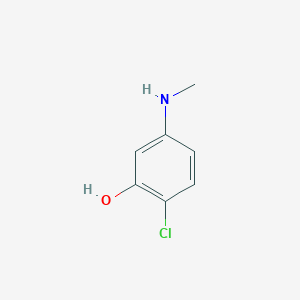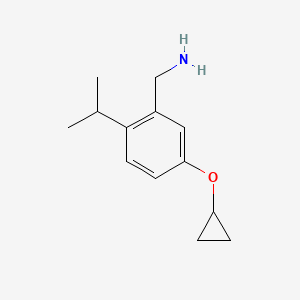
3-Cyclopropoxy-2-nitro-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-nitro-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C9H7F3N2O3 and a molecular weight of 248.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-2-nitro-5-(trifluoromethyl)pyridine involves several steps. One common method includes the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-2-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions may result in the formation of amines or other reduced products.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules . In biology and medicine, it is studied for its potential pharmacological activities and its role in drug development . In the industry, it is used in the production of agrochemicals and other functional materials . The unique combination of the trifluoromethyl group and the pyridine ring contributes to its diverse applications.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways . The trifluoromethyl group and the nitro group play crucial roles in its biological activity. These groups can influence the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-2-nitro-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine While both compounds contain a trifluoromethyl group and a nitro group attached to a pyridine ring, the presence of different substituents (eg, cyclopropoxy vs chloro) can lead to variations in their chemical properties and applications
Eigenschaften
Molekularformel |
C9H7F3N2O3 |
|---|---|
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-nitro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)5-3-7(17-6-1-2-6)8(13-4-5)14(15)16/h3-4,6H,1-2H2 |
InChI-Schlüssel |
CRSKUUXKXNHPCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















